Mebetide
Description
Contextualization within Small Molecule Renal Modulators
Mebetide is classified within the group of benzothiadiazines, a class of compounds recognized for their diuretic properties. ontosight.ai Diuretics are a type of small molecule that influence kidney function to increase the excretion of water and electrolytes. This compound has been primarily used for its diuretic effect, facilitating the removal of excess water and salt from the body by enhancing urine production. ontosight.ai This action makes it relevant in the management of conditions such as hypertension and edema, which involve fluid retention. ontosight.ai Its mechanism of action involves the inhibition of sodium and chloride reabsorption in the kidneys, thereby promoting the excretion of water and electrolytes. ontosight.ai
Historical Perspective of Benzothiadiazine Research Frameworks
The benzothiadiazine core structure has been a subject of research for its various biological activities. Compounds containing the benzothiadiazine ring system have been investigated for potential applications, including antimicrobial or anti-inflammatory properties, in addition to their well-established diuretic effects. ontosight.ai The study of benzothiadiazines has involved analyzing structure-activity relationships to understand how modifications to the chemical structure influence their biological effects. For instance, research has explored the relationship between the structure of benzothiadiazine compounds and their potential as hyperglycemic agents, correlating structural features with effects on urine output and insulin (B600854) production. chemicalbook.com This historical research framework on benzothiadiazines provides a foundation for understanding the potential activities and research directions for specific compounds like this compound.
Scope and Research Objectives for this compound Investigation
Research into this compound has focused on understanding its chemical and biological properties, particularly its role as a diuretic agent. ontosight.ai Investigations aim to elucidate the relationship between its specific benzothiadiazine structure and its pharmacological activity. ontosight.ai Studies may involve detailed characterization data to comply with regulatory guidelines, especially when considered as an impurity or reference standard in the context of other pharmaceuticals like hydrochlorothiazide. synzeal.com The scope of this compound investigation includes analytical method development and validation for quality control applications. synzeal.com Research objectives involve gaining deeper insights into its applications and efficacy, building upon the established understanding of benzothiadiazines as a class of renal modulators. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWRKMPNEIXNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189561 | |
| Record name | Mebetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-81-6 | |
| Record name | 2H-1,2,4-Benzothiadiazine, 3-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebetide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Renal Ion Transport Modulation by Mebetide
Interaction with Renal Tubular Transporters
The renal tubules are lined with epithelial cells that express various transporters responsible for reabsorbing ions and water from the tubular fluid back into the bloodstream. themedicalbiochemistrypage.org Mebetide interacts with specific transporters in these tubules, altering their function and subsequently affecting electrolyte balance.
Specificity for Sodium-Chloride Cotransporter (NCC) Inhibition
This compound, as a benzothiadiazine derivative, is understood to primarily target the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive sodium-chloride symporter. wikipedia.orgnih.gov This transporter is predominantly located on the apical membrane of cells in the distal convoluted tubule. wikipedia.org The NCC is responsible for reabsorbing approximately 5% of the filtered sodium and chloride load. By inhibiting NCC, this compound reduces the reabsorption of these ions, leading to their increased excretion in the urine. ontosight.ai Research indicates that NCC activity is regulated by mechanisms including protein trafficking to the plasma membrane and the phosphorylation status of specific residues. Hormones such as angiotensin II and aldosterone (B195564) can also modulate NCC activity through phosphorylation. mdpi.com
Role in Distal Convoluted Tubule Function Perturbation
The distal convoluted tubule (DCT) is a crucial segment of the nephron responsible for fine-tuning electrolyte balance and pH regulation. kenhub.comnih.gov It selectively reabsorbs ions like sodium, chloride, and calcium, while secreting potassium and hydrogen ions. kenhub.comaklectures.com The presence of the thiazide-sensitive NCC on the apical membrane is a key feature of the DCT. wikipedia.orgnih.gov Inhibition of NCC by this compound directly disrupts the normal reabsorptive function of the DCT, leading to decreased sodium and chloride uptake. ontosight.ai This perturbation in DCT function contributes significantly to the diuretic effect of this compound. The DCT also expresses other transporters and channels, including the epithelial sodium channel (ENaC), calcium channels (TRPV5), and potassium channels (like ROMK), which play roles in regulating sodium, calcium, and potassium transport, respectively. wikipedia.orgnih.govnih.gov
Influence on Sodium-Potassium-Chloride Cotransporter (NKCC) Pathways
While this compound's primary target is the NCC in the DCT, the sodium-potassium-chloride cotransporter (NKCC) is another important ion transporter in the kidney. NKCC is primarily found in the thick ascending limb of the loop of Henle (NKCC2 isoform) and in various other tissues (NKCC1 isoform). researchgate.netontosight.ai Loop diuretics like furosemide (B1674285) exert their effect by inhibiting NKCC2. researchgate.netwikipedia.org Although this compound is classified as a thiazide-like diuretic primarily acting on NCC, some studies on related compounds or in broader contexts of cation-chloride cotransporters mention NKCC. researchgate.netnih.gov However, the direct influence and specificity of this compound on NKCC pathways compared to its effect on NCC require specific research findings on this compound itself. Generally, thiazide diuretics have minimal direct inhibitory effect on NKCC at therapeutic concentrations that inhibit NCC.
Downstream Cellular and Biochemical Signaling Cascades
Effects on Intracellular Electrolyte Homeostasis
Inhibition of NCC reduces the influx of sodium and chloride into the DCT cells from the tubular lumen. This altered ion transport affects intracellular electrolyte concentrations. Normally, the Na+/K+-ATPase pump on the basolateral membrane maintains low intracellular sodium and high intracellular potassium concentrations. themedicalbiochemistrypage.orglibretexts.org Reduced sodium entry via NCC can indirectly influence the activity of the Na+/K+-ATPase and other transporters that rely on the sodium gradient, such as the Na+/Ca2+ exchanger. wikipedia.org Changes in intracellular sodium and chloride concentrations can also impact cell volume and other signaling pathways. libretexts.orgatlanticoer-relatlantique.ca Intracellular fluid is characterized by high potassium and phosphate (B84403) concentrations, while extracellular fluid has high sodium and chloride concentrations. libretexts.orgatlanticoer-relatlantique.casrmist.edu.in
Table 1: Typical Approximate Intracellular and Extracellular Electrolyte Concentrations
| Electrolyte | Intracellular Fluid (mmol/L) | Extracellular Fluid (mmol/L) |
| Sodium (Na+) | 10-30 derangedphysiology.com | ~140 libretexts.orgsrmist.edu.in |
| Potassium (K+) | 130-150 derangedphysiology.com | ~4-5 libretexts.orgsrmist.edu.in |
| Chloride (Cl-) | 10-20 derangedphysiology.com | ~100 libretexts.orgsrmist.edu.in |
| Phosphate (PO43-) | 100-130 derangedphysiology.com | ~1-2 srmist.edu.in |
| Magnesium (Mg2+) | 10-20 derangedphysiology.com | ~0.8-1.2 srmist.edu.in |
| Calcium (Ca2+) | ~0.0001 derangedphysiology.com | ~2.5 libretexts.org |
Note: Values are approximate and can vary depending on cell type and physiological conditions.
Modulation of Membrane Potential Dynamics in Renal Epithelial Cells
The transport of ions across the renal epithelial cell membrane contributes to the maintenance of the membrane potential. nih.govopenstax.org The Na+/K+-ATPase pump, by moving three positive charges out for every two positive charges moved in, contributes to a negative resting membrane potential inside the cell. wikipedia.orglibretexts.org Ion channels, particularly potassium channels on the basolateral membrane, also play a significant role in setting and maintaining the membrane potential. nih.govresearchgate.netelifesciences.org Inhibition of NCC by this compound alters the movement of sodium and chloride ions across the apical membrane. This change in ion flux can affect the electrochemical gradients and potentially influence the activity of other transporters and channels, indirectly modulating the membrane potential of the DCT cells. While direct studies on this compound's specific effects on membrane potential dynamics were not prominently found, the general mechanism of ion transporter inhibition in renal epithelial cells suggests such an influence. nih.gov
Impact on Water Permeability and Aquaporin Regulation
This compound's influence on renal water handling is primarily an indirect consequence of its effect on solute transport rather than a direct modulation of water channels (aquaporins). By inhibiting the NCC in the DCT, this compound increases the delivery of unreabsorbed sodium and chloride to the collecting duct. derangedphysiology.com This increased solute load in the tubular fluid within the collecting duct diminishes the osmotic gradient between the tubular lumen and the hypertonic medullary interstitium.
Water reabsorption in the collecting duct is largely mediated by aquaporin channels, particularly Aquaporin-2 (AQP2), which is regulated by the hormone vasopressin. researchgate.netnih.govnih.govkrcp-ksn.orgindianjnephrol.org Vasopressin promotes the insertion of AQP2 channels into the apical membrane of principal cells in the collecting duct, increasing water permeability and allowing water to move from the tubular fluid into the interstitium down the osmotic gradient. researchgate.netnih.govnih.gov
However, when this compound inhibits NCC, the reduced solute reabsorption in the DCT leads to a less concentrated medullary interstitium relative to the tubular fluid in the collecting duct. derangedphysiology.com This blunted osmotic gradient reduces the driving force for water reabsorption through the aquaporin channels in the collecting duct, even if AQP2 channels are present. Therefore, the increased water excretion observed with this compound and other thiazide diuretics is a downstream effect of impaired sodium and chloride reabsorption in the DCT, which indirectly impacts the effectiveness of aquaporin-mediated water transport in the collecting duct. There is no direct evidence suggesting that this compound directly interacts with or regulates aquaporin proteins.
Comparative Analysis of Renal Transport Inhibition Profiles
This compound, as a thiazide-type diuretic acting on the NCC in the DCT, exhibits a distinct renal transport inhibition profile when compared to other classes of diuretics that target different transporters and nephron segments.
Differentiation from Loop Diuretic Mechanisms
Loop diuretics, such as furosemide and bumetanide, exert their effects by inhibiting the sodium-potassium-2-chloride cotransporter (NKCC2), also known as SLC12A1. wikipedia.orgmdpi.comresearchgate.netnih.gov This transporter is located in the apical membrane of cells in the thick ascending limb of the loop of Henle. wikipedia.orgmdpi.comresearchgate.net The thick ascending limb is responsible for reabsorbing a significant portion of the filtered sodium, potassium, and chloride (approximately 20-25%). wikipedia.orgcvpharmacology.com
The key difference between this compound (and thiazides) and loop diuretics lies in their molecular targets and sites of action. This compound targets NCC in the DCT, while loop diuretics target NKCC2 in the thick ascending limb. mdpi.com This difference in target and location results in varying diuretic potency. Loop diuretics are generally considered more potent diuretics than thiazides because the thick ascending limb reabsorbs a larger quantity of solutes compared to the DCT. wikipedia.orgcvpharmacology.com Inhibition of NKCC2 by loop diuretics also disrupts the generation of the medullary osmotic gradient, further impairing water reabsorption in the collecting duct.
Distinctions from Potassium-Sparing Diuretic Actions
Potassium-sparing diuretics comprise two main subclasses: epithelial sodium channel (ENaC) inhibitors (e.g., amiloride, triamterene) and aldosterone antagonists (e.g., spironolactone, eplerenone). mdpi.comnih.govksumsc.comnih.gov These diuretics primarily act on the collecting duct, a segment distal to the DCT where this compound acts. mdpi.comnih.govksumsc.comnih.gov
ENaC inhibitors directly block the ENaC protein in the apical membrane of principal cells in the collecting duct, reducing sodium reabsorption. mdpi.comksumsc.com Aldosterone antagonists block the action of aldosterone, a hormone that promotes sodium reabsorption and potassium/hydrogen ion secretion in the collecting duct. mdpi.comnih.govksumsc.com
The fundamental distinction from this compound's mechanism is that potassium-sparing diuretics target sodium transport in the collecting duct and are characterized by their effect on potassium excretion (reducing it), whereas this compound targets the NCC in the DCT and typically leads to increased potassium excretion due to increased sodium delivery to the collecting duct, stimulating Na⁺/K⁺ exchange. cvpharmacology.commdpi.comnih.govksumsc.com
Molecular Parallels with Other Thiazide-Type Agents
This compound belongs to the broader class of thiazide-type diuretics, which includes both true thiazides (possessing the benzothiadiazine structure) and thiazide-like diuretics (which may lack the core benzothiadiazine structure but share a similar mechanism of action). wikipedia.orgmdpi.com The primary molecular parallel among all thiazide-type agents, including this compound, is their common target: the renal sodium-chloride cotransporter (NCC) in the DCT. wikipedia.orgmdpi.comnih.gov
Despite potential differences in chemical structure, pharmacokinetic properties, and possibly some variations in secondary effects or potency, the core mechanism of inhibiting NCC-mediated sodium and chloride reabsorption is conserved across this class. wikipedia.orgmdpi.comnih.gov Studies on the interaction of various thiazide and thiazide-like diuretics with NCC have revealed that they bind to the same or overlapping sites on the transporter to exert their inhibitory effect. nih.gov Therefore, at the molecular level of their primary diuretic action, this compound operates through the same fundamental mechanism as other well-characterized thiazide-type diuretics.
Synthesis and Medicinal Chemistry Strategies for Mebetide Research
Synthetic Methodologies for Benzothiadiazine Core Structures
The formation of the benzothiadiazine ring typically involves cyclization reactions of suitable precursors. ontosight.ai The specific route chosen often depends on the desired substitution pattern and the availability of starting materials. ontosight.ai
Conventional Reaction Pathways for Mebetide Synthesis
Conventional synthetic routes to the benzothiadiazine 1,1-dioxide core often involve the condensation of ortho-aminobenzenesulfonamides with appropriate reagents to form the thiadiazine ring. nih.gov For instance, 1,2,4-benzothiadiazine 1,1-dioxides can be synthesized by the condensation of o-aminobenzenesulfonamides with urea (B33335) at elevated temperatures or by reaction with isocyanates. nih.gov Another approach involves the acid-catalyzed hydrolysis of 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides, which furnishes the benzothiadiazine-3-one 1,1-dioxide core. nih.gov This benzothiadiazine-3-one core can then be further alkylated. nih.gov
Specific to this compound (3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide), its synthesis involves the formation of the 1,2,4-thiadiazine ring fused to a benzene (B151609) ring, with a methyl group at the 3-position and sulfone (1,1-dioxide) functionality. lookchem.comhexis.com.br While detailed step-by-step synthesis of this compound itself was not extensively detailed in the search results, the general methods for the benzothiadiazine core provide the framework. One described process for related structures involves the reaction of R₁-substituted benzenesulfonyl chloride and an R₂-substituted amine under basic conditions to yield a sulfonamide derivative, which serves as an intermediate for further cyclization reactions. google.com
Exploration of Novel Synthetic Routes and Precursors
Research continues into developing more efficient and versatile synthetic routes to the benzothiadiazine core. Novel approaches aim to improve yields, reduce reaction steps, or utilize more readily available precursors. One such method involves a tandem amidation/intramolecular aza-Wittig reaction starting from a simple precursor to synthesize 3-ethoxybenzothiadiazine 1,1-dioxide and benzothiadiazine-3-one 1,1-dioxide derivatives in good yields. nih.gov This method highlights the use of an intramolecular aza-Wittig reaction as a key cyclization step. nih.gov Another explored strategy involves copper-catalyzed coupling of 2-halobenzenesulfonamides with amidines to synthesize 1,2,4-benzothiadiazine 1,1-dioxide derivatives. molaid.com These explorations contribute to a broader understanding of the chemical reactivity of potential precursors and the optimization of cyclization strategies for this important heterocyclic system.
Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in medicinal chemistry to understand how structural modifications to a lead compound, such as this compound, affect its biological activity. This involves the rational design and synthesis of analogs with variations in substituents, stereochemistry, and functional groups. ontosight.ailookchem.comuclv.edu.cu
Rational Design of this compound Analogs to Probe Molecular Interactions
Rational design of this compound analogs is guided by the need to probe interactions with biological targets. This often involves modifying the substituents on the benzothiadiazine core or the appended groups to understand their influence on binding affinity, efficacy, and selectivity. For instance, the chemical structure of a related benzothiadiazine compound (CHEMBL1593873) features 3,5-dimethylphenyl and 4-methoxyphenyl (B3050149) groups attached to the core, suggesting that modifications to these aryl substituents are a common strategy in analog design. ontosight.ai SAR analysis of benzothiadiazine compounds has been used to correlate structural features with biological effects, such as the reduction in urine output and influence on insulin (B600854) production. lookchem.com In silico methods, such as QSAR (Quantitative Structure-Activity Relationship) and the use of molecular descriptors and fingerprints, play a significant role in the rational design process by predicting the activity of potential analogs before synthesis. uclv.edu.cusciforum.netresearchgate.net
Strategies for Introducing Functional Groups for Research Purposes
Introducing diverse functional groups onto the this compound scaffold allows for comprehensive SAR studies and can also facilitate conjugation to biomolecules or solid supports for various research applications. The benzothiadiazine 1,1-dioxide core can be functionalized at various positions, including the aromatic ring and the nitrogen atoms (N(2) and N(3)). bme.hu Strategies may involve:
Alkylation: Introducing alkyl chains at the nitrogen atoms can influence lipophilicity and interactions with the binding site. Alkylation of 4-H benzothiadiazines can lead to both N(2)-alkylated and N(3)-alkylated products. bme.hu
Introduction of Halogens, Alkoxy, or Cyano Groups: Substituents like halogens, alkoxy groups, and cyano groups are commonly introduced onto the aromatic ring to probe electronic and steric effects on activity. google.com
Coupling Reactions: Palladium-catalyzed coupling reactions are utilized in the synthesis of related benzothiazine cores, suggesting potential for similar strategies to introduce aryl or heteroaryl groups onto the this compound scaffold. google.com
Introduction of Linkers: Functional groups amenable to conjugation, such as amines, carboxylic acids, or hydroxyl groups, can be incorporated to attach reporter molecules, tags, or to immobilize the compound for binding studies.
These strategies enable the creation of diverse this compound analogs, providing valuable insights into the structural requirements for biological activity and facilitating further research into their potential therapeutic applications.
Isolation and Purification Techniques for Research-Grade this compound
Obtaining research-grade this compound requires effective isolation and purification techniques to separate the target compound from impurities. These impurities can arise from various sources, including the synthesis process, if this compound is produced synthetically, or from complex biological matrices if it is isolated from natural sources. Common impurities in synthetic peptide preparations, for example, include deletion sequences, truncated peptides, incompletely deprotected peptides, modified peptides, and residual reagents nih.govwikipedia.orgbioregistry.ionih.govcenmed.com. Achieving high purity, often exceeding 95% or 99%, is critical for accurate and reliable research findings cenmed.com.
Several chromatographic techniques are standard methodologies employed for the isolation and purification of peptides and small molecules like this compound for research purposes. The choice of method often depends on the physicochemical properties of this compound and the nature of the impurities present.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely considered the gold standard for peptide purification and is highly applicable to obtaining research-grade this compound nih.gov. This technique separates compounds based on their hydrophobicity. Typically, a stationary phase with hydrophobic ligands (such as C18, C8, or C4 alkyl chains bonded to silica) is used in conjunction with a mobile phase consisting of a mixture of water (often with an acidic modifier like trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724) nih.gov. A gradient of the organic solvent is applied to elute compounds based on their differential partitioning between the stationary and mobile phases. RP-HPLC is powerful enough to separate substances with very similar chemical structures, making it effective for removing closely related impurities. Fractions containing the target compound, this compound, are collected and analyzed (e.g., by analytical HPLC or mass spectrometry) to determine purity before pooling and often lyophilizing to obtain the solid, purified material nih.gov.
Solid-Phase Extraction (SPE) is another valuable technique for the initial isolation and cleanup of crude this compound samples wikipedia.org. SPE is essentially a short chromatographic separation that can be used to remove bulk impurities or to concentrate the target compound before further purification. In reverse-phase SPE, the sample is loaded onto a hydrophobic stationary phase in a polar mobile phase, impurities are washed away with the same or a slightly less polar solvent, and the target compound is then eluted with a less polar solvent. SPE is often faster and less expensive than preparative HPLC, making it suitable for processing multiple samples or as a preliminary step to reduce the complexity of the mixture loaded onto an HPLC column bioregistry.io.
Ion-Exchange Chromatography (IEX) separates compounds based on their net charge bioregistry.iocenmed.com. This technique can be particularly useful as a capture step early in the purification process, especially if this compound has a distinct charge compared to major impurities cenmed.com. Cation exchange chromatography is commonly used for positively charged peptides, while anion exchange chromatography is used for negatively charged ones bioregistry.io.
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size bioregistry.io. While less common as a primary purification step for small molecules like this compound unless dealing with significantly larger impurities (like proteins or polymers), it can be useful for removing very large or very small contaminants or for buffer exchange bioregistry.io.
Preparative Liquid Chromatography-Mass Spectrometry (Prep LC-MS) combines the separation power of HPLC with the identification capability of mass spectrometry wikipedia.org. This technique is particularly advantageous for purifying compounds from complex mixtures or when dealing with impurities that are difficult to resolve by UV detection alone wikipedia.org. By using mass detection, fractions containing the target compound with the correct mass-to-charge ratio can be selectively collected, potentially reducing the number of fractions and simplifying the purification workflow wikipedia.org.
The specific purification strategy for research-grade this compound would involve selecting and optimizing one or a combination of these techniques based on preliminary analysis of the crude material and the desired level of purity. RP-HPLC, often in multiple steps or with optimized gradients and stationary phases, is typically the core technique for achieving the high purity required for research.
Here is a summary of common peptide purification techniques applicable to obtaining research-grade this compound:
| Purification Technique | Principle of Separation | Common Applications for Research-Grade Peptides/Small Molecules |
| Reversed-Phase HPLC | Hydrophobicity | Primary purification for high purity, separation of closely related impurities |
| Solid-Phase Extraction | Hydrophobicity/Polarity | Initial cleanup, concentration, removal of bulk impurities |
| Ion-Exchange Chromatography | Charge | Capture step, removal of charged impurities |
| Size Exclusion Chromatography | Size | Removal of large/small contaminants, buffer exchange |
| Preparative LC-MS | Hydrophobicity + Mass | High-resolution purification with mass-directed fraction collection |
In Vitro Experimental Methodologies in Mebetide Research
Cell-Based Assays for Ion Channel and Transporter Activity
Cell-based assays are widely used to study the functional impact of compounds on ion channels and transporters within a native or recombinant cellular context. These assays can provide insights into a compound's ability to modulate the activity of these membrane proteins.
Epithelial Cell Culture Models for Transport Studies
Epithelial cell cultures are valuable models for studying ion and solute transport across polarized cell monolayers, mimicking the barriers found in tissues like the kidney or intestine. researchgate.net These models can be used to assess the effect of Mebetide on the directional transport of specific ions or molecules. Cells are typically cultured on porous supports (inserts) allowing access to both the apical and basolateral compartments, representing the luminal and interstitial sides of an epithelium, respectively. researchgate.net Transport can be measured by adding the compound or a labeled substrate to one compartment and monitoring its appearance in the other. researchgate.net Studies using tissue culture media have shown enhanced sodium transport capacity across amphibian epithelia in vitro. nih.gov While direct data on this compound specifically in renal epithelial cell culture models was not found in the search results, this methodology is standard for evaluating the interaction of compounds with renal transporters like OAT1, OAT3, and OCT2, which are involved in renal clearance. researchgate.netbioivt.com
Electrophysiological Recordings of Ion Current Modulation
Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring ion flow through ion channels. news-medical.netqmul.ac.ukscielo.brnih.gov This technique allows researchers to record the electrical currents generated by ion movement across the cell membrane and observe how a compound like this compound affects channel gating, conductance, and selectivity. news-medical.netqmul.ac.ukscielo.brunimi.it Patch-clamp can be applied to various cell types expressing target ion channels, including native cells or cell lines heterologously expressing specific channels. scielo.brnih.gov Both manual and automated patch-clamp systems exist, with automated systems enabling higher throughput screening. scielo.br The technique involves forming a tight seal between a glass pipette electrode and the cell membrane, allowing for recording of currents through single channels or the entire cell membrane. qmul.ac.ukscielo.br Changes in membrane potential or ion flow upon application of this compound can be indicative of its interaction with specific ion channels. news-medical.netqmul.ac.ukscielo.br
Fluorescent Dye Assays for Ion Flux Measurement
Fluorescent dye assays offer a high-throughput method to indirectly measure ion flux across cell membranes. fivephoton.comnih.gov These assays utilize fluorescent indicators that change their fluorescence properties upon binding to specific ions or in response to changes in membrane potential. fivephoton.comnih.govleica-microsystems.comsigmaaldrich.com For example, calcium indicators like Fura-2, Indo-1, or Fluo-4 are commonly used to measure intracellular calcium concentration changes, which can be triggered by the activity of calcium channels or transporters. leica-microsystems.comsigmaaldrich.com Similarly, voltage-sensitive dyes can report changes in membrane potential resulting from the movement of various ions through channels and transporters. fivephoton.comnih.gov Thallium-sensitive fluorescent dyes, such as FluxOR II Green, are used as surrogates for potassium flux through potassium channels and other thallium-permeable transporters. thermofisher.com By loading cells with the appropriate dye and exposing them to this compound, researchers can monitor changes in fluorescence intensity or wavelength ratio to infer the compound's effect on ion flux. fivephoton.comnih.govsigmaaldrich.comthermofisher.com These assays are suitable for screening large compound libraries. nih.gov
Membrane Vesicle and Recombinant Protein Studies
To investigate the direct interaction of this compound with specific transporters or channels in a more controlled environment, studies using isolated membrane vesicles or purified recombinant proteins are employed.
Reconstitution of Renal Transporters in Lipid Bilayers
Reconstitution of purified renal transporters into artificial lipid bilayers or liposomes provides a simplified system to study transporter function devoid of other cellular components. unimi.itresearchgate.netunige.chnih.govmdpi.com This method allows for precise control over the lipid environment and the protein orientation. unimi.itresearchgate.netunige.ch Renal transporters, including various organic anion and cation transporters, can be overexpressed in host cells, solubilized from membranes using detergents, purified, and then reconstituted into liposomes or planar lipid bilayers. unimi.itunige.chnih.gov Vesicular transport assays using inside-out vesicles from membranes expressing a transporter of interest are particularly useful for studying the direct translocation of molecules by ABC transporters in an ATP-dependent manner. solvobiotech.comsolvobiotech.com While specific studies with this compound and reconstituted renal transporters were not found, this technique is routinely used to characterize the transport of substrates and the inhibition of transporter activity by compounds. bioivt.comsolvobiotech.comsolvobiotech.com The electrical properties of reconstituted ion channels or transporters in lipid bilayers can be measured using electrophysiological techniques. unimi.itresearchgate.net
Ligand Binding Studies with Purified Target Proteins
Ligand binding studies with purified target proteins can provide quantitative information about the affinity and selectivity of this compound binding to specific ion channels or transporters. nih.govnih.govrevvity.com These studies involve incubating the purified protein with a labeled version of this compound or a known ligand in the presence and absence of unlabeled this compound. nih.govrevvity.com By measuring the amount of labeled ligand bound to the protein, researchers can determine binding constants (e.g., KD) and assess competitive binding. nih.govnih.gov Affinity purification techniques can be used to isolate proteins based on their specific binding to an immobilized ligand. thermofisher.commdpi.com While the search results did not yield specific ligand binding data for this compound, this methodology is crucial for understanding the direct molecular interaction between a compound and its target protein. nih.govnih.gov Assays can be performed using various techniques, including filtration-based methods to separate bound from free ligand. revvity.com
High-Throughput Screening Approaches for Modulators of this compound Targets
High-throughput screening (HTS) is a widely utilized approach in drug discovery and biological research to rapidly assess large libraries of chemical compounds for their effects on a specific biological target or pathway bmglabtech.comlabmanager.comevotec.com. This methodology is particularly valuable for identifying potential modulators, such as activators or inhibitors, of protein targets or cellular processes relevant to a compound like this compound. While specific published high-throughput screening studies directly focused on identifying modulators of this compound's primary targets (such as kidney sodium and chloride transporters or pathways related to insulin (B600854) regulation) were not identified in the surveyed literature, the principles and methodologies of HTS are directly applicable to such investigations.
The core of an HTS campaign involves the development of a robust and miniaturized assay that can be automated to screen thousands to millions of compounds bmglabtech.comevotec.com. For targets relevant to this compound's known mechanisms, such as ion transporters in kidney cells or enzymes involved in glucose metabolism, potential HTS assays could include:
Cell-based assays: Utilizing cell lines that express the target protein or exhibit a relevant physiological response (e.g., ion flux, changes in intracellular signaling, or metabolic activity). These assays can measure the impact of compounds on cell viability, protein expression, or functional activity using readouts like fluorescence, luminescence, or absorbance biocompare.comnih.gov. Phenotypic HTS, which observes a desired cellular effect without necessarily knowing the direct target, could also be relevant for identifying compounds that mimic or oppose this compound's effects on cellular processes lifechemicals.com.
Biochemical assays: Employing isolated target proteins or enzymes to measure the direct interaction or enzymatic activity in the presence of test compounds. These often involve measuring the production of a product, consumption of a substrate, or binding of a ligand bmglabtech.combiocompare.comnih.gov.
The HTS process typically follows several phases:
Assay Preparation: This involves selecting the appropriate assay type, optimizing conditions for sensitivity and robustness, and miniaturizing it for high-density microplates (e.g., 384- or 1536-well formats) labmanager.comnuvisan.com.
Pilot Screen: A small set of diverse compounds is screened to validate the assay performance, automation, and data handling procedures labmanager.com.
Primary Screen: The full compound library is tested at a single concentration to identify initial "hits" that show a significant effect on the target or pathway labmanager.comevotec.com.
Secondary Screening and Hit Confirmation: Potential hits from the primary screen are re-tested, often at multiple concentrations, to confirm their activity and determine dose-response relationships (e.g., IC50 or EC50 values) labmanager.comnuvisan.com. This phase helps eliminate false positives.
Lead Selection: Confirmed hits with desirable potency and selectivity profiles are selected for further characterization and optimization labmanager.com.
Advances in automation, robotics, detection technologies (such as plate readers measuring fluorescence, luminescence, or absorbance), and data analysis software are critical for the efficiency and success of HTS bmglabtech.comlabmanager.com. Quantitative HTS (qHTS) involves testing compounds at multiple concentrations in the primary screen to obtain concentration-response data early in the process nih.gov.
While the specific outcomes of HTS campaigns focused on this compound's targets are not detailed in the provided search results, the application of these HTS methodologies would be instrumental in identifying novel chemical scaffolds that modulate the activity of the relevant transporters or pathways. Such studies could potentially uncover compounds with similar or improved therapeutic profiles compared to this compound, or provide insights into the intricate biological systems it affects. The data generated from such screens, typically including compound structures, assay conditions, and activity measurements (e.g., inhibition percentages, EC50/IC50 values), would be crucial for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
Due to the absence of specific HTS data related to this compound targets in the provided search results, detailed research findings or data tables for such experiments cannot be presented here.
Preclinical Animal Model Investigations of this compound's Renal Actions
Following a comprehensive search of scientific literature and publicly available research data, no specific information was found regarding the chemical compound "this compound" and its effects on renal actions in preclinical animal models. The requested article, which is to be strictly focused on "this compound" and adhere to a detailed outline of its renal investigations, cannot be generated at this time due to the absence of any research findings on this particular compound.
The subsequent sections, which were intended to detail the use of rodent models, administration protocols, and various analytical and imaging techniques in the study of this compound's renal effects, remain unwritten as no data is available to populate them. These sections include:
Preclinical Animal Model Investigations of Mebetide S Renal Actions
Advanced Imaging Techniques in Animal Kidney Research
Microscopic Evaluation of Tubular Morphology in Animal Tissue
Without any preclinical studies on "Mebetide," it is not possible to provide scientifically accurate and detailed content, including data tables and research findings, as per the user's instructions. The compound "this compound" may be a novel agent not yet described in published literature, a compound with a different designation, or a proprietary substance with research data that is not in the public domain.
Therefore, the generation of the requested article focusing solely on the preclinical renal actions of "this compound" is not feasible. Further investigation into the correct name or status of this compound would be necessary to proceed with such a request.
Based on the comprehensive search conducted, there is no publicly available scientific literature or data specifically identifying a chemical compound named "this compound." As a result, it is not possible to generate an article that adheres to the provided outline, which is explicitly focused on this specific compound.
The search results yielded general information regarding:
Peptide synthesis and chemical properties: General methodologies for creating peptides in laboratory settings.
Preclinical animal models in renal research: The use of animal models to study kidney diseases and the effects of various compounds on renal function.
Genetic and pharmacological manipulation of renal pathways: Techniques used in research to understand the mechanisms of kidney disease.
The role of various peptides in kidney disease: Research on known peptides and their impact on renal health and disease.
However, none of the retrieved sources mention "this compound." Without any foundational information on this specific compound, it is impossible to provide scientifically accurate details regarding its preclinical animal model investigations, or its effects on renal pathways through genetic and pharmacological manipulation.
Therefore, the requested article on "this compound" cannot be generated.
Biophysical and Structural Analysis of Mebetide Interactions
Spectroscopic Techniques for Molecular Interaction Characterization
Spectroscopic methods are widely employed to probe the molecular details of interactions between small molecules and their biological partners. These techniques can provide information on binding events, conformational dynamics, and structural alterations induced by binding.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis of Mebetide-Target Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution. For this compound and its potential targets, NMR can provide detailed information about the conformational state of this compound and its biological partner, as well as identify the specific residues involved in the interaction when a complex is formed. Changes in chemical shifts, relaxation rates, and NOE patterns upon this compound binding can indicate the binding interface and any induced conformational rearrangements in either molecule. While general principles of using NMR for protein-ligand interactions are well-established, specific published studies detailing this compound-target complex analysis by NMR were not found in the search results. However, NMR is a standard technique for conformational analysis of peptides and proteins and their complexes.
Mass Spectrometry (MS) for Binding Partner Identification
Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. In the context of molecular interactions, MS can be used to identify binding partners of this compound. Techniques such as affinity purification coupled with MS can isolate this compound-bound proteins from complex biological mixtures, which are then identified based on their mass fingerprints or fragmentation patterns. MS is a preferred method for peptide sequencing and can determine the molecular weight of peptides, inferring their sequence through fragment ion analysis. mtoz-biolabs.com It can also be used to characterize the binding of peptides to surfaces and derive dissociation constants. nih.gov While general applications of MS for identifying binding partners are common, specific research detailing the use of MS to identify direct binding partners of this compound was not found in the provided search results.
Crystallography and Cryo-Electron Microscopy for Target-Bound this compound Structures
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural techniques that can provide detailed three-dimensional information about the complex formed between this compound and its biological target. X-ray crystallography involves obtaining well-ordered crystals of the complex and analyzing the diffraction pattern produced by X-rays passing through the crystal to determine the electron density map and build an atomic model. nih.govcreative-biostructure.com Cryo-EM involves flash-freezing the sample in a thin layer of amorphous ice and imaging it with an electron microscope, followed by computational processing of thousands of images to reconstruct a 3D density map. rcsb.orgbiorxiv.org Both techniques can reveal the precise binding site of this compound on its target, the conformation of this compound when bound, and any conformational changes in the target induced by binding. nih.govrsc.orgnih.govnih.gov While these techniques are powerful for structural determination of complexes, specific reported structures of this compound bound to a target protein determined by crystallography or cryo-EM were not found in the provided search results.
Computational Modeling and Simulation of this compound Binding
Computational methods play a significant role in complementing experimental techniques for understanding molecular interactions. These approaches can predict binding modes, estimate binding affinities, and simulate the dynamic behavior of molecular complexes.
Molecular Docking and Dynamics Simulations
Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecular target, such as a protein. mdpi.comcomputabio.com Docking algorithms explore various possible binding poses of the ligand within the target's binding site and score them based on predicted interaction energies. mdpi.com This provides insights into the potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.
Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction by simulating the movement of atoms and molecules over time based on the principles of classical mechanics. bonvinlab.orgmsu.eduijbiotech.commdpi.com MD simulations can start from a docked pose and simulate the behavior of the this compound-target complex in a simulated physiological environment (e.g., including solvent and ions). bonvinlab.orgijbiotech.com This allows for the investigation of the stability of the complex, conformational changes, and the dynamics of the binding interaction over time. mdpi.commsu.edu While general applications of molecular docking and dynamics in studying ligand-protein interactions are common mdpi.comcomputabio.combonvinlab.orgmsu.eduijbiotech.commdpi.com, specific computational studies detailing the docking or dynamics simulations of this compound binding to a particular target were not identified in the provided search results. However, one search result mentions this compound in the context of "in silico" discovery of antitrypanosomal compounds using a quadratic fingerprints-based approach, which falls under computational methods for analyzing molecular properties and relationships, although not specifically docking or dynamics of a complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or property. wikipedia.org This relationship is typically expressed as a model that correlates quantitative measures of molecular properties (descriptors) with the observed activity. wikipedia.org QSAR models aim to predict the activity of new compounds based on their structural features, thereby guiding the design and synthesis of novel molecules with desired properties. wikipedia.orgsrmist.edu.in In the context of biophysical interactions, QSAR can be employed to understand how variations in chemical structure influence interactions with biological targets, such as proteins, enzymes, or membranes. nih.govnih.govmdpi.com
This compound, a benzothiadiazine derivative, has a known chemical structure characterized by a benzothiadiazine ring system with a methyl group and a sulfonyl group. ontosight.ainih.govlookchem.com Its molecular formula is C8H8N2O2S and its molecular weight is approximately 196.23 g/mol . nih.govcenmed.com Several physicochemical properties relevant to QSAR studies, such as XLogP3 (0.3) and LogP (1.87360), have been computed or determined for this compound. nih.govlookchem.com
Advanced Analytical Methodologies for Mebetide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components. For a compound such as Mebetide, these methods are indispensable for assessing its quality and studying its behavior in biological systems.
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and mature analytical technique for determining the purity and quantifying chemical substances, including peptides and small molecules mtoz-biolabs.com. The principle of HPLC relies on the differential distribution of analytes between a stationary phase and a mobile phase as they are carried through a chromatographic column mtoz-biolabs.com. This differential interaction leads to the separation of components within a sample mtoz-biolabs.com.
For purity analysis of this compound, Reverse-Phase HPLC (RP-HPLC) is the most commonly employed mode mtoz-biolabs.comcreative-proteomics.com. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase mtoz-biolabs.comcreative-proteomics.com. The separation of compounds is based on their hydrophobicity; more hydrophobic compounds are retained longer by the non-polar stationary phase mtoz-biolabs.com. Detection is typically achieved using UV detectors, often at wavelengths around 220 nm, which is suitable for detecting peptide bonds and other chromophores, or potentially at 275 nm if the molecule contains aromatic rings creative-proteomics.com. A pure compound like this compound would ideally show a single, sharp peak in the chromatogram, while impurities would appear as additional peaks creative-proteomics.com. Quantification is performed by measuring the area under the peak corresponding to this compound and comparing it to a calibration curve generated using known concentrations of the pure compound mtoz-biolabs.com. HPLC allows for precise quantification and identification, providing detailed information on the purity and composition of a sample patsnap.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Experimental Systems
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry ijsra.netufz.dethermofisher.com. This technique is particularly valuable for metabolite profiling, which involves identifying and quantifying metabolites of a compound in biological or experimental systems ufz.dethermofisher.comlcms.czthermofisher.com.
In the context of this compound research, LC-MS can be used to analyze samples from in vitro or in vivo studies to identify how this compound is transformed metabolically. LC separates the complex mixture of the parent compound, its metabolites, and endogenous matrix components thermofisher.com. The separated compounds then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z) and can provide structural information through fragmentation ijsra.netthermofisher.com. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), suitable for a wide range of polarities thermofisher.com. High-resolution accurate mass (HRAM) mass spectrometers, such as Orbitrap analyzers, are often used to determine the empirical formula of metabolites thermofisher.com. By analyzing the fragmentation patterns, the structures of this compound metabolites can be elucidated thermofisher.com. LC-MS enables multiplex quantification of numerous metabolites with high sensitivity and selectivity, making it well-suited for comprehensive metabolite profiling experiments thermofisher.com. This provides critical insights into the metabolic fate and potential active or inactive breakdown products of this compound.
Immunoassay Development for Target Protein Detection and Quantification
Immunoassays are bioanalytical methods that utilize the specific binding affinity between antibodies and antigens to detect and quantify target molecules promega.in. If this compound is known to interact with a specific protein target, immunoassays could be developed to detect and quantify this target protein in various experimental contexts.
Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) are common immunoassay formats promega.innih.govlabmanager.com. ELISA typically involves immobilizing an antigen or antibody on a solid surface and using enzyme-labeled antibodies for detection and quantification promega.in. The enzyme catalyzes a reaction that produces a measurable signal, such as a color change promega.in. Immunoassays can be developed to be highly specific and sensitive by selecting antibodies with high affinity for the target protein nih.gov.
Developing an immunoassay for a protein target relevant to this compound would require the availability of specific antibodies that bind to the target protein. This method would be valuable for studying the expression levels or presence of the target protein in cells, tissues, or biological fluids, potentially in response to this compound exposure. While immunoassays are excellent for detecting and quantifying known proteins, their development can be time-consuming, requiring the production and validation of suitable antibodies nih.gov. Challenges such as interference from the sample matrix and cross-reactivity of antibodies need to be addressed during method development to ensure reliable data gyrosproteintechnologies.com.
Biosensor-Based Approaches for Real-Time Binding Kinetics
Biosensors offer a label-free approach for the real-time monitoring of molecular interactions, providing valuable data on binding kinetics malvernpanalytical.comsartorius.com. These techniques are highly relevant for studying the interaction between this compound and its potential binding partners, such as target proteins.
Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), as well as Quartz Crystal Microbalance (QCM), are commonly used biosensor platforms nih.govmalvernpanalytical.comsartorius.comnih.govmdpi.com. These methods involve immobilizing one molecule (the ligand, e.g., the target protein) onto a sensor surface and then introducing the binding partner (the analyte, e.g., this compound) in a mobile phase malvernpanalytical.comsartorius.com. The binding event causes a change in a measurable property at the sensor surface (e.g., refractive index in SPR/BLI, frequency in QCM), which is monitored in real-time sartorius.commdpi.com.
By observing the association and dissociation of this compound with the immobilized target, biosensors can determine key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD) malvernpanalytical.comsartorius.com. The KD value provides a measure of the affinity of the interaction malvernpanalytical.com. Biosensor-based approaches offer advantages over traditional endpoint assays by providing dynamic, real-time analysis of molecular interactions without the need for labels, which can potentially interfere with binding malvernpanalytical.comsartorius.com. This allows for a deeper understanding of the interaction mechanism between this compound and its biological targets.
Theoretical Frameworks and Emerging Research Paradigms
Systems Biology Approaches to Renal Network Perturbations
Systems biology offers a holistic framework for understanding how a compound like Mebetide might influence the intricate network of interactions within the kidney. nih.govnih.gov Rather than focusing on a single molecular target, this approach analyzes the entirety of molecular changes—spanning the genome, transcriptome, proteome, and metabolome—to map the compound's effects on renal physiology. nih.govnih.gov For this compound, this involves modeling how it may perturb the complex regulatory networks that govern renal function.
Table 1: Hypothetical Systems Biology Data on this compound's Impact on Renal Cell Transcriptomics
| Gene Cluster | Predominant Function | Fold Change (this compound vs. Control) | Implied Network Perturbation |
| SLC12A1 | Ion Transport (NKCC2) | -2.5 | Direct inhibition of luminal sodium reabsorption |
| WNK1 | Kinase Signaling | -1.8 | Modulation of ion transporter phosphorylation |
| TGFB1 | Fibrosis Signaling | -1.2 | Potential anti-fibrotic secondary effect |
| CLDN4 | Paracellular Transport | +1.5 | Alteration of tight junction permeability |
| AQP2 | Water Transport | -2.0 | Reduced water reabsorption in collecting duct |
Personalized Diuretic Research: Investigating Genetic Variability in Ion Transporters in Animal Models
The efficacy of diuretics can vary significantly among individuals, a phenomenon largely attributed to genetic differences. nih.gov Research into a potential personalized application for this compound would involve investigating how genetic variability in renal ion transporters affects its diuretic response. nih.gov Animal models, particularly mice with specific genetic modifications, are invaluable tools in this area of research. nih.gov
Studies would be designed to assess the natriuretic and diuretic effects of this compound in animal strains with known polymorphisms in genes encoding for key renal transporters, such as the Na-K-Cl cotransporter (NKCC2) or the epithelial sodium channel (ENaC). oup.com By correlating the diuretic response with specific genetic variants, researchers can identify genetic markers that predict an individual's sensitivity to the compound. nih.gov This research is foundational for the future development of genetically guided diuretic therapies, where treatment could be tailored to a patient's unique genetic profile to maximize efficacy. nih.gov
Table 2: Hypothetical Research Findings on this compound Response in Genetically-Modified Animal Models
| Animal Model (Gene Variant) | Diuretic Response (Urine Output Increase) | Natriuretic Response (Sodium Excretion Increase) | Interpretation |
| Wild Type | +150% | +200% | Baseline efficacy of this compound |
| NKCC2 (Gain-of-function) | +120% | +160% | Reduced efficacy, suggesting NKCC2 pathway interaction |
| ENaC (Loss-of-function) | +155% | +210% | Unaltered efficacy, suggesting minimal ENaC involvement |
| ROMK (Knockout) | +90% | +110% | Diminished response, indicating a role for potassium channels |
Integration of Artificial Intelligence and Machine Learning in Diuretic Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide drug discovery and are central to the theoretical investigation of this compound. nuvobio.compolifaces.de These computational tools can analyze vast datasets to identify promising peptide sequences, predict their three-dimensional structures, and screen them for potential bioactivity. frontiersin.orgnih.gov For this compound, AI algorithms can be used to optimize its amino acid sequence to enhance its binding affinity for specific renal targets, improve its stability, and reduce potential toxicity. nih.govoup.com
Machine learning models can be trained on existing data from known peptides and diuretics to predict the pharmacological properties of this compound variants. nuvobio.comnih.gov This in silico screening process significantly accelerates the discovery phase by prioritizing the most promising candidates for laboratory synthesis and testing. frontiersin.orgoup.com Furthermore, AI can help decipher complex relationships within biological data, identifying novel patterns that may not be apparent through traditional analysis, thereby uncovering new potential mechanisms of action for this compound. polifaces.denih.gov
Table 3: Application of AI/ML in the Preclinical Discovery Pipeline for this compound
| AI/ML Application | Description | Research Objective |
| Generative Models (GANs, VAEs) | Design novel peptide sequences based on desired properties. nih.gov | Create this compound analogs with potentially higher potency and selectivity. |
| Predictive Analytics | Forecast ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov | Identify this compound variants with favorable pharmacokinetic profiles. |
| Molecular Docking Simulations | Predict the binding interaction between this compound and renal protein targets. nih.gov | Elucidate the primary mechanism of action at a molecular level. |
| QSAR Modeling | Relate peptide structure to biological activity quantitatively. acs.org | Refine the this compound structure to maximize diuretic effect. |
Novel Renal Targets for Diuretic Modulation Beyond Canonical Pathways
While traditional diuretics target well-known transporters like NKCC2 and NCC, a significant area of research for a novel compound like this compound is the exploration of new molecular targets within the kidney. nih.govphysiology.org This involves looking beyond the canonical pathways of sodium and chloride reabsorption to identify other proteins and signaling cascades that play a role in renal fluid and electrolyte balance. nih.gov
Emerging evidence points to several potential new targets for diuretic action, including urea (B33335) transporters (UT-A, UT-B), various potassium channels (e.g., ROMK, Kir4.1/5.1), and regulatory kinases such as SPAK. nih.govphysiology.orgnih.gov Research into this compound would involve screening its activity against these novel targets. For instance, inhibition of urea transporters could induce diuresis without significant electrolyte loss, offering a potential advantage over conventional diuretics. benthamdirect.comresearchgate.net By investigating this compound's effects on these less-explored pathways, researchers aim to uncover unique mechanisms of action that could translate into new therapeutic strategies for managing fluid retention and hypertension. nih.govphysiology.org
Table 4: Potential Novel Renal Targets for this compound Investigation
| Target Protein | Location in Nephron | Physiological Role | Potential Effect of this compound Inhibition |
| Urea Transporter (UT-A1/3) | Collecting Duct | Urea reabsorption, medullary concentration gradient | Aquaretic effect (water excretion without salt loss) benthamdirect.com |
| Pendrin (SLC26A4) | Collecting Duct | Chloride-bicarbonate exchange | Natriuresis and bicarbonate excretion nih.govnih.gov |
| SPAK Kinase (STK39) | Distal Nephron | Regulation of NCC and NKCC2 activity | Indirect inhibition of sodium reabsorption nih.govphysiology.org |
| Kir4.1/5.1 K+ Channel | Distal Convoluted Tubule | Basolateral potassium recycling | Disruption of the driving force for sodium reabsorption nih.govnih.gov |
Future Research Directions and Unanswered Questions
Elucidating Secondary Molecular Targets of Mebetide
While the primary molecular targets responsible for the known pharmacological effects of compounds are often identified, a significant area for future research involves the comprehensive elucidation of secondary molecular targets. Understanding these additional interactions is vital for a complete picture of a compound's activity and potential off-target effects. Research in other areas, such as the study of antimicrobial peptides or anti-inflammatory compounds, highlights the importance of identifying secondary targets beyond the primary ones to fully understand their mechanisms of action and potential broader biological impacts. nih.govnih.gov Techniques like molecular engineering and in silico approaches are increasingly used to identify new molecules and their potential targets, which could be applied to investigate secondary targets of existing compounds like this compound. nih.govfrontiersin.org However, specific research detailing the investigation or identification of secondary molecular targets of this compound was not found in the provided search results.
Understanding Long-Term Renal Adaptations to Diuretic Action in Preclinical Models
The long-term effects of chronic diuretic administration on renal structure and function represent a critical area for investigation. Understanding the adaptive processes that occur in the kidney over extended periods of exposure to diuretic agents is essential for evaluating long-term safety and efficacy. Studies on long-term renal adaptations have been conducted in contexts such as unilateral nephrectomy, which leads to compensatory hypertrophy in the remaining kidney, and in individuals born prematurely, who may exhibit long-term renal and cardiovascular consequences related to developmental programming. nih.govnih.gov These studies highlight the kidney's capacity for adaptation and the potential for long-term structural and functional changes. However, specific research focusing on the long-term renal adaptations specifically to the diuretic action of this compound in preclinical models was not available in the provided search results. Future research should aim to establish preclinical models that can accurately mimic chronic exposure and allow for detailed assessment of long-term renal changes at molecular, cellular, and physiological levels.
Development of Advanced Experimental Models for Renal Physiology Research
Advancements in experimental models are fundamental to deepening the understanding of renal physiology and the effects of pharmacological agents like this compound. Traditional animal models, while providing in vivo context, can be time-consuming and expensive. frontiersin.org The development of novel in vitro and ex vivo models offers promising alternatives and complements to in vivo studies. Three-dimensional (3D) kidney organoids derived from induced pluripotent stem cells (iPSCs) or adult stem/progenitor cells, as well as differentiated kidney tubuloids, represent significant progress in creating more physiologically relevant in vitro systems. frontiersin.orgresearchgate.net These models can replicate multiple segments of the nephron, form functional barriers, and have been successfully used for drug testing and nephrotoxicity screening. frontiersin.org Immortalized renal tubule cell lines derived from different parts of the nephron also provide valuable systems for in vitro analysis of segment-specific functions and transport processes. researchgate.netnih.gov Furthermore, various experimental models for preclinical kidney disease research, such as 5/6 nephrectomy and ischemia-reperfusion models, are utilized to study complex renal pathophysiology. nih.gov The continued development and refinement of these advanced experimental models, including organ-on-a-chip systems, will be crucial for future research into the precise mechanisms of diuretic action, long-term adaptations, and potential off-target effects of compounds like this compound. frontiersin.org
Q & A
Q. How can researchers design initial experiments to assess Mebetide's biochemical activity?
- Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition or receptor binding) to establish baseline activity. Use dose-response curves to determine EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) to account for variability . Include positive/negative controls (e.g., known agonists/antagonists) and validate assay conditions (pH, temperature) using protocols from established literature . For novel compounds like this compound, characterize purity via HPLC (>95%) and structural identity via NMR/HRMS .
Q. What strategies ensure a comprehensive literature review on this compound’s mechanism of action?
- Methodological Answer: Use Boolean search terms (e.g., "this compound AND (kinase inhibition OR metabolic pathways)") in databases like PubMed and Web of Science. Filter results by study type (e.g., in vivo, in vitro) and relevance to your hypothesis. Critically appraise conflicting findings (e.g., differing IC₅₀ values across studies) by comparing experimental conditions (e.g., cell lines, assay protocols) . Document gaps, such as unstudied off-target effects, to justify your research .
Q. What experimental parameters are critical for characterizing this compound’s pharmacokinetics in preclinical models?
- Methodological Answer: Conduct bioavailability studies in rodent models with standardized dosing (oral vs. intravenous). Collect plasma samples at fixed intervals (e.g., 0, 1, 4, 24h) and quantify this compound via LC-MS/MS. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis. Include controls for protein binding and metabolic stability (e.g., liver microsome assays) .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro efficacy and in vivo toxicity data for this compound?
- Methodological Answer: Perform triangulation: (1) Replicate in vivo studies with adjusted dosing regimens to identify toxicity thresholds. (2) Use in silico models (e.g., QSAR) to predict metabolite interactions. (3) Validate findings via organ-specific histopathology and biomarker analysis (e.g., ALT/AST for hepatotoxicity) . Publish raw data and statistical code to enable independent verification .
Q. Which advanced statistical methods resolve variability in this compound’s dose-response relationships across studies?
- Methodological Answer: Apply mixed-effects models to account for inter-study heterogeneity (e.g., species differences, assay sensitivity). Use meta-regression to identify moderators (e.g., pH, temperature) influencing EC₅₀ variability . For non-linear responses, employ Bayesian hierarchical models to estimate credible intervals .
Q. What integrative approaches validate this compound’s target engagement in complex biological systems?
- Methodological Answer: Combine CRISPR-Cas9 knockout models with proteomic profiling (e.g., TMT mass spectrometry) to confirm target specificity. Cross-validate findings using thermal shift assays (TSA) to measure protein-ligand binding affinities . For translational relevance, correlate in vitro target engagement with in vivo efficacy in disease models .
Q. How can researchers optimize this compound’s synthetic pathway for reproducibility?
- Methodological Answer: Document reaction conditions (e.g., solvent, catalyst, temperature) in machine-readable formats (e.g., ChemML). Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, purity yield). Share protocols via repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Data Analysis and Reporting
Q. What frameworks ensure robust interpretation of this compound’s multi-omics datasets?
- Methodological Answer: Apply pathway enrichment analysis (e.g., GSEA) to transcriptomic data, integrating results with metabolomic profiles (e.g., KEGG pathways). Use network pharmacology to map this compound’s polypharmacology. Report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons (e.g., Benjamini-Hochberg) .
Q. How should longitudinal stability studies for this compound formulations be structured?
- Methodological Answer: Use ICH guidelines: Test accelerated stability (40°C/75% RH for 6 months) and real-time conditions (25°C/60% RH for 24 months). Analyze degradation products via UPLC-PDA and assess bioactivity retention . Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Ethical and Reproducibility Considerations
Q. What protocols mitigate bias in this compound’s preclinical efficacy studies?
- Methodological Answer:
Implement blinding and randomization in animal studies. Pre-register hypotheses and analysis plans on platforms like OSF. Share negative results and raw imaging data (e.g., Western blots) in public repositories .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
